N-Tetradecanoyl-Valine
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Overview
Description
N-Tetradecanoyl-Valine, also known as N-Tetradecanoyl-L-Valine, is a compound with the molecular formula C19H37NO3 and a molecular weight of 327.5020 g/mol It is a derivative of valine, an essential amino acid, and is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom of the valine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Tetradecanoyl-Valine can be synthesized through the reaction of L-Valine with tetradecanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The process involves the formation of an amide bond between the amino group of valine and the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Tetradecanoyl-Valine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the tetradecanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Tetradecanoyl-Valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and interactions.
Mechanism of Action
The mechanism of action of N-Tetradecanoyl-Valine involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors. For instance, it may inhibit the growth of certain bacteria by interfering with their quorum sensing mechanisms . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Dodecanoyl-Valine: Similar in structure but with a shorter acyl chain.
N-Hexadecanoyl-Valine: Similar but with a longer acyl chain.
N-Octadecanoyl-Valine: Another similar compound with an even longer acyl chain.
Uniqueness
N-Tetradecanoyl-Valine is unique due to its specific acyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific hydrophobicity and amphiphilic characteristics.
Properties
Molecular Formula |
C19H37NO3 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(tetradecanoylamino)butanoic acid |
InChI |
InChI=1S/C19H37NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23)/t18-/m0/s1 |
InChI Key |
XGYJHOKDLDLGLP-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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